molecular formula C18H21FN4 B6445827 6-fluoro-4-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)quinazoline CAS No. 2548987-01-3

6-fluoro-4-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)quinazoline

Cat. No.: B6445827
CAS No.: 2548987-01-3
M. Wt: 312.4 g/mol
InChI Key: BLUCQRBYCGZSSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “6-fluoro-4-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)quinazoline” is a complex organic molecule. It contains several structural features including a quinazoline ring, a pyrrole ring, and an azetidine ring . Quinazoline is a heterocyclic compound with a two-ring structure, consisting of a benzene ring fused with a pyrimidine ring . Pyrrole is a five-membered aromatic heterocycle, like benzene and indole, but the fifth member of the ring is a nitrogen atom . Azetidine is a saturated heterocycle, containing three carbon atoms and one nitrogen atom .


Synthesis Analysis

While specific synthesis methods for “this compound” were not found, there are general methods for synthesizing similar compounds. For instance, pyrrole-containing compounds can be synthesized using various tactical approaches . Octahydrocyclopenta[c]pyrrole can be obtained from Sigma-Aldrich . The synthesis of N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives has been described .


Molecular Structure Analysis

The molecular structure of “this compound” would be complex due to the presence of multiple ring structures. The octahydrocyclopenta[c]pyrrole component has a molecular formula of C7H13N and a molecular weight of 111.18 .

Scientific Research Applications

6FQ has been studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory and anti-tumor properties, which makes it a promising compound for further research. 6FQ has also been studied for its potential to inhibit the growth of cancer cells, which could lead to new treatments for various forms of cancer. In addition, 6FQ has been studied for its potential to act as an antioxidant and to reduce the risk of cardiovascular disease.

Mechanism of Action

The exact mechanism of action of 6FQ is still not fully understood. However, it is believed that 6FQ may act by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). Inhibition of these enzymes may lead to the anti-inflammatory and anti-tumor properties of 6FQ. In addition, 6FQ may act as an antioxidant by scavenging free radicals and preventing oxidative damage.
Biochemical and Physiological Effects
6FQ has been shown to have anti-inflammatory and anti-tumor effects in vitro and in vivo. In vitro studies have shown that 6FQ is able to inhibit the growth of various types of cancer cells, including breast, prostate, and colon cancer cells. In addition, 6FQ has been shown to inhibit the activity of enzymes involved in inflammatory processes, such as COX-2 and 5-LOX. In vivo studies have also shown that 6FQ is able to reduce inflammation and the growth of tumors in animal models.

Advantages and Limitations for Lab Experiments

The main advantage of using 6FQ in laboratory experiments is its ability to inhibit the growth of cancer cells and its anti-inflammatory properties. In addition, 6FQ is relatively easy to synthesize and is stable in solution. However, 6FQ is not as potent as other compounds with similar properties, and it is not as well-studied as other compounds.

Future Directions

Given the potential therapeutic applications of 6FQ, there are several possible future directions for research. One possible direction is to investigate the exact mechanism of action of 6FQ and to identify other potential targets for its therapeutic effects. In addition, further studies are needed to determine the effects of 6FQ on different types of cancer cells and to determine its potential therapeutic efficacy in humans. Finally, further research is needed to investigate the potential side effects of 6FQ and to identify any potential drug interactions.

Synthesis Methods

6FQ is synthesized from the reaction of 2-amino-1,3-dihydro-1-methyl-2-oxo-4-quinazolin-4-yl acetate and 4-fluoro-3-methyl-benzaldehyde. This reaction is carried out in the presence of a base, such as sodium hydroxide, and a catalyst, such as pyridine. The reaction results in the formation of 6FQ and a by-product, which is 2-methyl-4-quinazolin-4-yl acetate.

Properties

IUPAC Name

4-[3-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)azetidin-1-yl]-6-fluoroquinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN4/c19-14-4-5-17-16(6-14)18(21-11-20-17)23-9-15(10-23)22-7-12-2-1-3-13(12)8-22/h4-6,11-13,15H,1-3,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLUCQRBYCGZSSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN(CC2C1)C3CN(C3)C4=NC=NC5=C4C=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.